(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide
CAS No.: 2097939-98-3
Cat. No.: VC5773145
Molecular Formula: C19H15N3O4
Molecular Weight: 349.346
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2097939-98-3 |
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Molecular Formula | C19H15N3O4 |
Molecular Weight | 349.346 |
IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]prop-2-enamide |
Standard InChI | InChI=1S/C19H15N3O4/c23-18(6-4-13-3-5-15-17(10-13)26-12-25-15)22-11-14-19(21-8-7-20-14)16-2-1-9-24-16/h1-10H,11-12H2,(H,22,23)/b6-4+ |
Standard InChI Key | UFOSRCZSCLIUDR-GQCTYLIASA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Introduction
Chemical Structure and Nomenclature
The systematic name (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide delineates its composition with precision. The (2E) designation specifies the trans configuration of the double bond in the propenamide chain, critical for molecular geometry and reactivity . The core structure comprises three primary subunits:
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1,3-Benzodioxol-5-yl group: A methylenedioxy-substituted benzene ring, commonly associated with bioactivity in natural and synthetic compounds .
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Furan-2-yl-pyrazine hybrid: A pyrazine ring substituted at the 3-position with a furan group, introducing nitrogen heteroatoms and oxygen-based aromaticity.
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Propenamide backbone: An α,β-unsaturated amide, which confers rigidity and potential electrophilic reactivity at the β-carbon .
The molecular formula is deduced as C₁₉H₁₅N₃O₄, with a calculated molecular weight of 349.34 g/mol. Key functional groups include the enamide (–NH–CO–CH=CH–), benzodioxole, and furan-pyrazine systems, each contributing distinct electronic and steric properties.
Hypothetical Synthesis Pathways
While no documented synthesis of this compound exists in the reviewed literature, plausible routes can be extrapolated from analogous structures :
Enamide Formation via Acyl Chloride-Amine Coupling
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Synthesis of (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride:
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Claisen-Schmidt condensation between 1,3-benzodioxole-5-carbaldehyde and acetyl chloride, followed by oxidation to the acid and conversion to the acyl chloride.
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Preparation of [3-(furan-2-yl)pyrazin-2-yl]methylamine:
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Functionalization of pyrazine via nucleophilic substitution or cross-coupling to introduce the furan moiety, followed by reductive amination to yield the primary amine.
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Amide Bond Formation:
Alternative Route via Heck Coupling
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Palladium-catalyzed coupling of a benzodioxole-containing vinyl halide with a pyrazine-furan scaffold bearing an amide group, though this method may present regioselectivity challenges.
Table 1: Comparison with Structurally Related Compounds
Physicochemical Properties
The compound’s properties are inferred from its subunits:
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Solubility: Likely low aqueous solubility due to aromatic rings and nonpolar groups; moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).
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Stability: The enamide’s α,β-unsaturated system may render it susceptible to nucleophilic attack or photodegradation. Benzodioxole and furan rings could oxidize under harsh conditions.
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Spectroscopic Signatures:
Applications and Future Directions
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Medicinal Chemistry: As a lead compound for optimizing kinase or antimicrobial agents.
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Material Science: Conjugated enamide systems may serve as organic semiconductors or photoactive materials.
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Synthetic Intermediates: Utility in constructing polyheterocyclic frameworks via cycloadditions or cross-couplings.
Research Priorities:
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Experimental validation of synthesis routes.
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In vitro profiling against cancer cell lines and microbial pathogens.
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Computational modeling of target binding interactions.
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